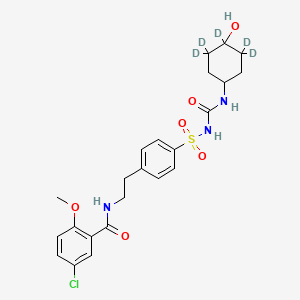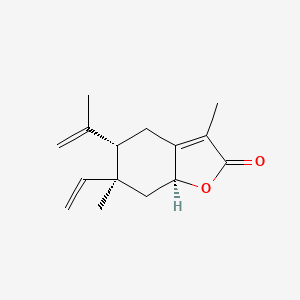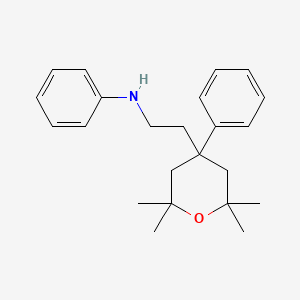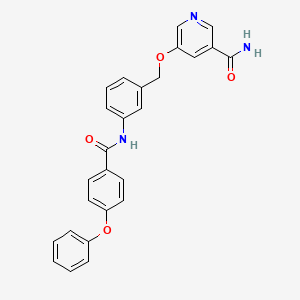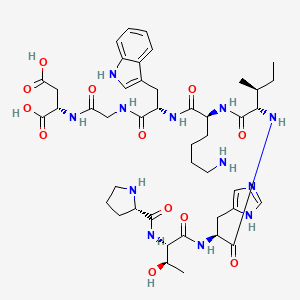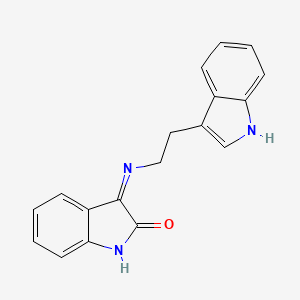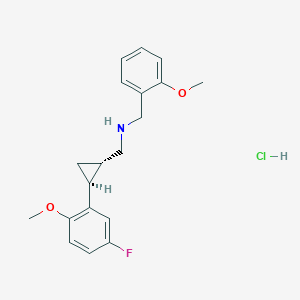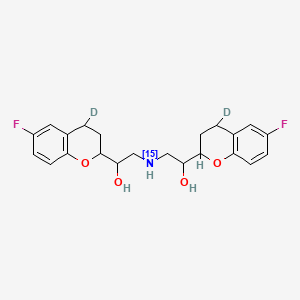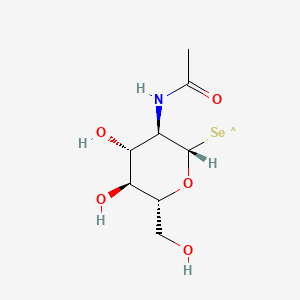
SeGalNac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenium N-acetylgalactosamine (SeGalNac) is a selenium-containing sugar derivative. Selenium is an essential micronutrient involved in various biological processes, and its incorporation into small molecules like this compound expands the scope of selenium utilization in biological systems . This compound is a key urinary metabolite in mammals and is produced following the ingestion of selenium compounds such as selenite and selenomethionine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SeGalNac involves the incorporation of selenium into the sugar molecule. One method involves the use of liquid chromatography coupled with atomic and molecular mass spectrometry to identify and quantify this compound in biological samples . The preparation typically involves liver extraction using a Tris buffer, followed by sequential centrifugations to obtain the cytosolic fraction. This fraction is then analyzed using a tandem dual-column HPLC–ICP-MS system .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily studied in a research context. the methodologies used in laboratory settings, such as HPLC and mass spectrometry, could be scaled up for industrial applications if needed.
Chemical Reactions Analysis
Types of Reactions: SeGalNac undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and incorporation into biological molecules .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of this compound include dithiothreitol (DTT), adenosine triphosphate (ATP), and sodium selenite (Na2Se). These reactions are typically carried out under anaerobic conditions in a buffer solution consisting of tricine .
Major Products: The major products formed from the reactions involving this compound include selenocysteine and other selenium-containing metabolites. These products are crucial for the biological functions of selenium in organisms .
Scientific Research Applications
SeGalNac has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study selenium metabolism and its incorporation into small molecules . In biology, this compound is essential for understanding the role of selenium in various biological processes, including its incorporation into proteins and nucleic acids . In medicine, this compound is studied for its potential therapeutic applications, particularly in the context of selenium supplementation and its effects on health . In industry, this compound could be used in the development of selenium-enriched products and supplements .
Mechanism of Action
The mechanism of action of SeGalNac involves its incorporation into biological molecules through selenium-specific biosynthetic pathways. These pathways include the phosphorylation of hydrogen selenide to generate selenophosphate, which is then used by selenocysteine synthase and selenouridine synthase to produce selenocysteine and selenouridine . This compound is also involved in the catalytic reduction of peroxides, disulfides, sulfoxides, and aryl iodides, highlighting its role in redox reactions .
Comparison with Similar Compounds
SeGalNac is unique among selenium-containing compounds due to its specific incorporation into sugar molecules. Similar compounds include selenocysteine, selenomethionine, and selenouridine, which are also involved in selenium metabolism and incorporation into biological molecules . this compound is distinct in its role as a key urinary metabolite and its specific incorporation into sugar derivatives .
List of Similar Compounds:- Selenocysteine
- Selenomethionine
- Selenouridine
- Selenoneine
- Methylselenocysteine
Properties
Molecular Formula |
C8H14NO5Se |
|---|---|
Molecular Weight |
283.17 g/mol |
InChI |
InChI=1S/C8H14NO5Se/c1-3(11)9-5-7(13)6(12)4(2-10)14-8(5)15/h4-8,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 |
InChI Key |
KFURHNAAZVFWMU-PVFLNQBWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1[Se])CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1[Se])CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


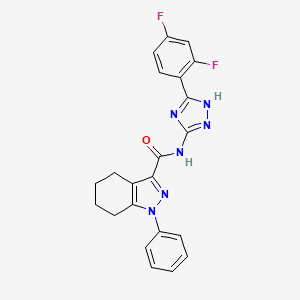

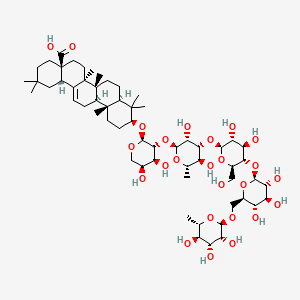
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
